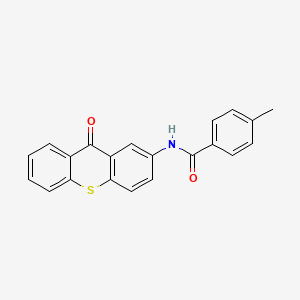

4-methyl-N-(9-oxo-9H-thioxanthen-2-yl)benzamide

Description

4-methyl-N-(9-oxo-9H-thioxanthen-2-yl)benzamide is a synthetic organic compound featuring a benzamide core substituted with a methyl group at the 4-position and linked to a thioxanthenone moiety. This compound is of interest in medicinal chemistry and materials science due to its heterocyclic architecture, which may influence biological activity, photophysical properties, or binding affinity in supramolecular systems.

Properties

IUPAC Name |

4-methyl-N-(9-oxothioxanthen-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15NO2S/c1-13-6-8-14(9-7-13)21(24)22-15-10-11-19-17(12-15)20(23)16-4-2-3-5-18(16)25-19/h2-12H,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJRPOQMKZSKPAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)SC4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(9-oxo-9H-thioxanthen-2-yl)benzamide typically involves the reaction of 4-methylbenzoic acid with 9-oxo-9H-thioxanthene-2-amine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The resulting intermediate is then treated with ammonia or an amine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, solvent recovery and recycling are crucial for cost-effective and environmentally friendly production .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-(9-oxo-9H-thioxanthen-2-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The thioxanthone core can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the thioxanthone can be reduced to form alcohols.

Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted benzamides and thioxanthones.

Scientific Research Applications

4-Methyl-N-(9-oxo-9H-thioxanthen-2-yl)benzamide has several applications in scientific research:

Photochemistry: It is used as a photoinitiator in polymerization reactions due to its ability to absorb light and generate reactive species.

Material Science: The compound is employed in the synthesis of advanced materials, including photopolymerizable resins and coatings.

Biology and Medicine: Research is ongoing to explore its potential as a photosensitizer in photodynamic therapy for cancer treatment.

Industry: It is used in the production of UV-curable inks and adhesives.

Mechanism of Action

The mechanism of action of 4-methyl-N-(9-oxo-9H-thioxanthen-2-yl)benzamide involves the absorption of light, leading to the excitation of the thioxanthone core. This excited state can then transfer energy to other molecules, initiating polymerization or other photochemical reactions. The compound’s ability to generate reactive species upon light absorption makes it a valuable photoinitiator .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The compound is compared below with two analogous benzamide derivatives:

Table 1: Structural Comparison

*Estimated based on molecular formula.

- Substituent Effects : The methyl group in the target compound provides electron-donating effects and moderate hydrophobicity, whereas the methoxy group in the thiadiazole derivative (Table 1) enhances polarity and hydrogen-bonding capacity .

- Heterocyclic Systems: The tricyclic thioxanthenone offers extended conjugation and rigidity compared to the smaller, more flexible thiadiazole ring. This difference may impact binding to biological targets or materials with aromatic surfaces.

Physicochemical Properties

Table 2: Physicochemical and Analytical Data

- Solubility : The purine derivative (Table 2) exhibits higher solubility in polar solvents like THF due to its bulky, polar protecting groups (bis(4-methoxyphenyl)), whereas the thiadiazole derivative’s methoxy group may improve aqueous solubility compared to the target compound’s methyl group .

- Stability: The thioxanthenone’s fused aromatic system likely enhances thermal and oxidative stability relative to the thiadiazole, which may undergo ring-opening under harsh conditions.

Biological Activity

4-methyl-N-(9-oxo-9H-thioxanthen-2-yl)benzamide, a synthetic compound belonging to the thioxanthene family, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H15NO2S, with a molecular weight of 345.41 g/mol. The compound features a thioxanthene core linked to a benzamide moiety, which contributes to its unique biological activities.

| Property | Details |

|---|---|

| Molecular Formula | C21H15NO2S |

| Molecular Weight | 345.41 g/mol |

| Structural Characteristics | Thioxanthene core with benzamide linkage |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thioxanthene structure followed by the introduction of the benzamide group. Specific synthetic routes remain less documented in literature but are inferred from related compounds in the thioxanthene class .

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting that it may inhibit bacterial growth through interaction with specific cellular targets .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has been reported to induce apoptosis in cancer cell lines, such as MDA-MB-231 (breast cancer) and SK-N-MC (neuroblastoma), demonstrating a significant reduction in cell viability . The proposed mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival.

The biological effects of this compound are believed to result from its ability to interact with various enzymes and receptors. These interactions may lead to:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in lipid metabolism and cell signaling.

- Induction of Apoptosis : By activating apoptotic pathways, it can lead to programmed cell death in cancerous cells.

- Disruption of Cellular Signaling : The compound may interfere with pathways that promote cell growth and survival.

Study 1: Antimicrobial Efficacy

A study conducted on various thioxanthene derivatives, including this compound, demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effective inhibition at low concentrations .

Study 2: Anticancer Activity

In a comparative study evaluating the antiproliferative effects of different thioxanthene derivatives, this compound exhibited superior activity against breast cancer cells compared to standard chemotherapeutics like etoposide. This was attributed to its unique structural features that enhance bioactivity .

Q & A

Q. What are the recommended synthetic routes for 4-methyl-N-(9-oxo-9H-thioxanthen-2-yl)benzamide, and how can purity be ensured?

A common approach involves coupling 4-methylbenzoyl chloride with a functionalized 9-oxo-thioxanthene intermediate. Key steps include:

- Amide bond formation : Use coupling agents like trichloroisocyanuric acid (TCICA) in acetonitrile under anhydrous conditions to minimize side reactions .

- Intermediate purification : Column chromatography (e.g., SiO₂ with cyclohexane:EtOAC gradients) is critical to isolate intermediates, as impurities can hinder crystallization .

- Purity validation : Combine thin-layer chromatography (TLC) with NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

- ¹H/¹³C NMR : Assign peaks using chemical shift databases for thioxanthene (e.g., 9-oxo protons resonate at δ 10–12 ppm) and benzamide (aromatic protons at δ 7–8 ppm). Overlapping signals may require 2D NMR (COSY, HSQC) .

- IR spectroscopy : Confirm amide C=O stretches (~1650–1680 cm⁻¹) and thioxanthene ketone (~1700 cm⁻¹). Discrepancies may indicate tautomerism or impurities .

- Mass spectrometry : Use ESI-MS to verify molecular ion [M+H]⁺ and fragment patterns (e.g., cleavage at the amide bond) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for thioxanthene derivatives?

- Cross-validation : Replicate assays (e.g., antimicrobial disk diffusion) under standardized conditions (pH, temperature) to isolate variables .

- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., trifluoromethyl vs. methyl groups) on bioactivity. For example, electron-withdrawing groups may enhance antifungal potency but reduce solubility .

- Mechanistic studies : Use fluorescence quenching or molecular docking to assess interactions with targets (e.g., fungal cytochrome P450) .

Q. What computational methods are suitable for predicting the reactivity of 4-methyl-N-(9-oxo-thioxanthen-2-yl)benzamide in nucleophilic substitution reactions?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites. For example, the thioxanthene ketone may exhibit higher reactivity than the benzamide carbonyl .

- Molecular dynamics (MD) : Simulate solvent effects (e.g., acetonitrile vs. DMF) on reaction pathways to optimize solvent choice .

- Docking studies : Model interactions with biological targets (e.g., bacterial DNA gyrase) to prioritize derivatives for synthesis .

Q. How can reaction conditions be optimized to improve yields in large-scale synthesis?

- Design of Experiments (DoE) : Vary parameters (temperature, catalyst loading) systematically. For example, TCICA-mediated couplings may require stoichiometric ratios to avoid byproducts .

- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and identify intermediates .

- Workflow automation : Implement flow chemistry for precise control of exothermic steps (e.g., acyl chloride formation) .

Q. What strategies mitigate poor solubility of 4-methyl-N-(9-oxo-thioxanthen-2-yl)benzamide in aqueous assays?

- Derivatization : Introduce hydrophilic groups (e.g., sulfonate or tertiary amines) at the benzamide para position without disrupting the pharmacophore .

- Co-solvent systems : Use DMSO-water gradients (≤10% DMSO) to maintain compound stability while achieving solubility .

- Nanoparticle formulation : Encapsulate the compound in PEGylated liposomes to enhance bioavailability for in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.